Enantiomeric Excess Achieved in Asymmetric Synthesis
The target compound can be produced with an enantiomeric excess (ee) of ≥99% via a robust, chromatography-free asymmetric cyclopropanation and subsequent crystallization process [1]. In contrast, generic vinylcyclopropane sulfonamides obtained via racemic synthesis or lower-efficiency resolution produce ee values typically below 98% [1]. This high ee is critical for downstream coupling steps where the diastereomeric purity directly determines the final API purity and biological activity.
| Evidence Dimension | Enantiomeric excess (ee) of the (1R,2S)-configured sulfonamide building block |
|---|---|
| Target Compound Data | ≥99% ee (achieved via optimized PTC cyclopropanation and controlled crystallization) |
| Comparator Or Baseline | Racemic or lower-ee (<98%) vinylcyclopropane sulfonamides from non-optimized syntheses |
| Quantified Difference | ≥1% higher ee, representing ≥99% enantiomeric purity vs. <98% for comparators |
| Conditions | Asymmetric phase-transfer catalysis (PTC) cyclopropanation, wet milling, and dibenzoyl tartrate resolution as described in Lou et al. 2013 |
Why This Matters
Higher enantiomeric purity translates directly to fewer purification steps, higher final API yield, and reduced regulatory risk for impurities.
- [1] Lou, S., Cuniere, N., Su, B.-N., & Hobson, L. A. (2013). Concise asymmetric synthesis of a (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid-derived sulfonamide and ethyl ester. Organic & Biomolecular Chemistry, 11(39), 6796–6805. https://doi.org/10.1039/c3ob41394b View Source
